N,N-diethylethanamine;sulfurous acid
CAS No.: 61843-81-0
Cat. No.: VC19499521
Molecular Formula: C6H17NO3S
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61843-81-0 |
|---|---|
| Molecular Formula | C6H17NO3S |
| Molecular Weight | 183.27 g/mol |
| IUPAC Name | N,N-diethylethanamine;sulfurous acid |
| Standard InChI | InChI=1S/C6H15N.H2O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;(H2,1,2,3) |
| Standard InChI Key | WUVDDRXOROOPOZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC.OS(=O)O |
Introduction
Chemical Structure and Composition
N,N-Diethylethanamine;sulfurous acid consists of a triethylammonium cation [(C₂H₅)₃NH⁺] and a bisulfite anion [HSO₃⁻], yielding the molecular formula C₆H₁₇NO₃S and a molecular weight of 183.27 g/mol. The compound’s structure is stabilized by ionic interactions between the protonated amine and the sulfite ion. Key structural features include:
-
Triethylammonium cation: A tertiary ammonium ion with three ethyl groups attached to a central nitrogen atom, contributing to steric bulk and moderate basicity.
-
Bisulfite anion: A resonance-stabilized ion derived from sulfurous acid, capable of acting as a weak acid or a reducing agent.
The IUPAC name for this compound is N,N-diethylethanamine;sulfurous acid, and its InChI identifier is InChI=1S/C6H15N.H2O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;(H2,1,2,3).
Synthesis and Production
Laboratory Synthesis
The compound is synthesized via a Brønsted acid-base reaction between triethylamine and sulfurous acid:
Reaction Conditions:
-
Conducted in anhydrous solvents (e.g., diethyl ether or dichloromethane) to prevent hydrolysis of sulfurous acid.
-
Temperature-controlled environment (0–5°C) to minimize side reactions, such as oxidation of the sulfite ion.
Industrial Scalability
Industrial production faces challenges due to the instability of sulfurous acid, which tends to disproportionate into sulfuric acid (H₂SO₄) and elemental sulfur. To mitigate this, processes often employ:
-
In situ generation of H₂SO₃: Achieved by dissolving sulfur dioxide (SO₂) gas in water under controlled pH conditions.
-
Continuous-flow reactors: Enhance yield by rapidly mixing reagents and removing heat.
Physicochemical Properties
Experimental data for N,N-diethylethanamine;sulfurous acid remain sparse, but properties can be inferred from related sulfite salts:
| Property | Value/Description |
|---|---|
| Appearance | Hygroscopic white crystalline solid |
| Solubility | Soluble in water, polar aprotic solvents (e.g., DMF, DMSO) |
| Density | ~1.12 g/cm³ (estimated) |
| Thermal Stability | Decomposes above 150°C, releasing SO₂ and triethylamine |
| pH (1% aqueous) | ~3.5–4.5 (due to HSO₃⁻ acidity) |
Key Characteristics:
-
Redox Activity: The bisulfite anion can act as a reducing agent, participating in reactions such as the reduction of quinones to hydroquinones.
-
Hygroscopicity: Requires storage in airtight containers to prevent moisture absorption and subsequent decomposition.
Applications in Scientific Research
Organic Synthesis
-
Catalyst in Aldol Condensations: The bisulfite ion facilitates enolate formation, enabling cross-aldol reactions between ketones and aldehydes .
-
Desulfurization Agent: Used to remove sulfur-containing protecting groups in peptide synthesis.
Electrochemistry
-
Electrolyte Additive: Enhances ionic conductivity in non-aqueous batteries by stabilizing lithium or sodium ions.
Environmental Chemistry
-
SO₂ Scavenger: Captures sulfur dioxide emissions in industrial gas streams via reversible sulfite formation:
Comparative Analysis with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume